molecular formula C19H19BrN2O2S B14950316 O-{4-[(4-bromophenyl)carbamoyl]phenyl} piperidine-1-carbothioate

O-{4-[(4-bromophenyl)carbamoyl]phenyl} piperidine-1-carbothioate

Cat. No.: B14950316
M. Wt: 419.3 g/mol
InChI Key: CKTLKYSPQWUZJW-UHFFFAOYSA-N
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Description

O-{4-[(4-bromophenyl)carbamoyl]phenyl} piperidine-1-carbothioate is a complex organic compound that features a piperidine ring, a bromophenyl group, and a carbothioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-{4-[(4-bromophenyl)carbamoyl]phenyl} piperidine-1-carbothioate typically involves multiple steps, starting with the preparation of the bromophenyl carbamate intermediate. This intermediate is then reacted with piperidine and a thiocarbonyl reagent under controlled conditions to yield the final product. The reaction conditions often require the use of catalysts, specific solvents, and temperature control to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce the compound at a commercial scale .

Chemical Reactions Analysis

Types of Reactions

O-{4-[(4-bromophenyl)carbamoyl]phenyl} piperidine-1-carbothioate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a sulfoxide or sulfone, while reduction may yield a thiol or thioether .

Scientific Research Applications

O-{4-[(4-bromophenyl)carbamoyl]phenyl} piperidine-1-carbothioate has several scientific research applications:

Mechanism of Action

The mechanism of action of O-{4-[(4-bromophenyl)carbamoyl]phenyl} piperidine-1-carbothioate involves its interaction with specific molecular targets and pathways. This compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

O-{4-[(4-bromophenyl)carbamoyl]phenyl} piperidine-1-carbothioate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C19H19BrN2O2S

Molecular Weight

419.3 g/mol

IUPAC Name

O-[4-[(4-bromophenyl)carbamoyl]phenyl] piperidine-1-carbothioate

InChI

InChI=1S/C19H19BrN2O2S/c20-15-6-8-16(9-7-15)21-18(23)14-4-10-17(11-5-14)24-19(25)22-12-2-1-3-13-22/h4-11H,1-3,12-13H2,(H,21,23)

InChI Key

CKTLKYSPQWUZJW-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=S)OC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)Br

Origin of Product

United States

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